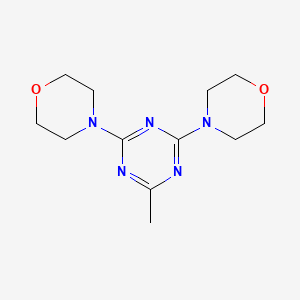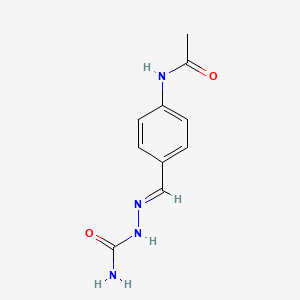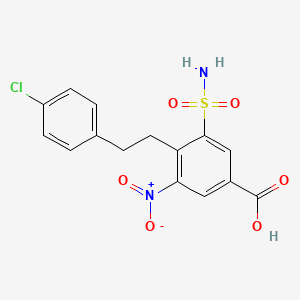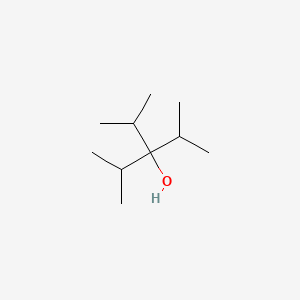![molecular formula C18H11Cl2N5O4 B13754510 4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline CAS No. 72927-94-7](/img/structure/B13754510.png)
4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline is an organic compound known for its vibrant color properties. It is primarily used as a dye in various industries, including textiles, leather, and plastics . This compound is characterized by its azo group, which is responsible for its color, and its nitro and chloro substituents, which influence its chemical reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,6-dichloro-4-nitroaniline, which is then coupled with 4-nitroaniline under acidic conditions to form the azo compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and the concentration of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Nucleophiles such as amines or thiols can replace the chloro groups under basic conditions.
Major Products
Reduction: The reduction of nitro groups results in the formation of corresponding amines.
Substitution: Substitution reactions yield derivatives where the chloro groups are replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline has several applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile, leather, and plastic industries for coloring purposes
Wirkmechanismus
The compound exerts its effects primarily through its azo group, which can undergo reversible changes in structure upon exposure to different conditions, such as pH and light. This property makes it useful as a dye and indicator. The nitro and chloro substituents also play a role in its reactivity and stability, influencing how it interacts with other molecules and its overall behavior in various environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(2,6-Dichloro-4-nitrophenyl)azo]-N,N-diethylaniline
- 4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(2-methoxyphenyl)aniline
Uniqueness
4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline is unique due to its specific combination of nitro and chloro substituents, which confer distinct chemical properties and reactivity. This makes it particularly suitable for applications requiring stable and vibrant dyes .
Eigenschaften
CAS-Nummer |
72927-94-7 |
|---|---|
Molekularformel |
C18H11Cl2N5O4 |
Molekulargewicht |
432.2 g/mol |
IUPAC-Name |
4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(4-nitrophenyl)aniline |
InChI |
InChI=1S/C18H11Cl2N5O4/c19-16-9-15(25(28)29)10-17(20)18(16)23-22-13-3-1-11(2-4-13)21-12-5-7-14(8-6-12)24(26)27/h1-10,21H |
InChI-Schlüssel |
HGNCUZYSZRALIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)[N+](=O)[O-])N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754498.png)
![2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane](/img/structure/B13754505.png)



